molecular formula C15H23N3O2 B15420541 2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]guanidine CAS No. 112706-39-5

2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]guanidine

Cat. No.: B15420541
CAS No.: 112706-39-5
M. Wt: 277.36 g/mol
InChI Key: MMNDPPWWQBTVQT-UHFFFAOYSA-N
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Description

This guanidine derivative features a cyclopentyl ring substituted with a 3,4-dimethoxyphenyl group and a methyl-guanidine moiety. The cyclopentyl spacer may confer conformational rigidity, distinguishing it from linear or less constrained analogues .

Properties

CAS No.

112706-39-5

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]guanidine

InChI

InChI=1S/C15H23N3O2/c1-19-12-6-5-11(9-13(12)20-2)15(7-3-4-8-15)10-18-14(16)17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H4,16,17,18)

InChI Key

MMNDPPWWQBTVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CN=C(N)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences among guanidine-based compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Features
2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]guanidine Guanidine + cyclopentyl 3,4-Dimethoxyphenyl, methyl bridge Not specified Not provided High lipophilicity, rigid backbone
1,2-Bis(2-methylphenyl)guanidine (DTG) Guanidine Two 2-methylphenyl groups 225.3 97-39-2 Sigma-1 receptor ligand
2-[[3-(3-Methoxyphenyl)phenyl]-(4-pyridyl)methyl]guanidine (GMF) Guanidine + biphenyl-pyridyl 3-Methoxyphenyl, pyridyl 332.41 Not provided Mixed aromatic/polar interactions
1-(4-Cyanophenyl)guanidine Guanidine 4-Cyanophenyl 174.18 5637-42-3 Polar cyano group enhances solubility
2-[(2-Nitrophenyl)methylideneamino]guanidine Guanidine + nitrophenyl Schiff base 2-Nitrophenyl, imine linkage 237.22 102632-31-5 Electron-withdrawing nitro group

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 3,4-dimethoxyphenyl group in the target compound likely increases lipophilicity compared to derivatives with polar substituents (e.g., 4-cyanophenyl in or pyridyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Receptor Binding: DTG () is a known sigma-1 receptor ligand, while the target compound’s cyclopentyl-dimethoxyphenyl structure could favor interactions with adrenergic or dopaminergic receptors due to its resemblance to catecholamine-like scaffolds .
  • Metabolic Stability : The cyclopentyl group may reduce oxidative metabolism compared to linear alkyl chains (e.g., in cimetidine derivatives from ) .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing 2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methyl]guanidine?

  • Methodological Answer :

  • Cyclopentyl Ring Formation : Transition metal-catalyzed cyclization of 3,4-dimethoxyphenyl precursors (e.g., Pd-catalyzed C–H activation) to construct the cyclopentane scaffold .
  • Guanidine Group Introduction : Nucleophilic substitution or condensation reactions (e.g., using carbodiimides or thiourea derivatives) to attach the guanidine moiety .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) and recrystallization in ethanol/water mixtures .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions, cyclopentyl ring geometry) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : For definitive stereochemical assignment, though limited due to crystallization challenges .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, comparing IC50 values with structurally related guanidines .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol% Pd) .
  • Byproduct Analysis : LC-MS to identify impurities (e.g., incomplete cyclization products) and adjust stoichiometry .
  • Solvent-Free Approaches : Mechanochemical synthesis to reduce solvent waste and enhance reaction efficiency .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Structural-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to identify critical functional groups .
  • Dose-Response Reproducibility : Triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC50 consistency .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases or bacterial topoisomerases) .
  • Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize nucleophilic/electrophilic reactivity .

Analytical and Mechanistic Questions

Q. What advanced spectroscopic techniques elucidate its interaction with metal ions?

  • Methodological Answer :

  • Derivative Spectrophotometry : Monitor Ca2+^{2+} binding via shifts in UV-Vis spectra (200–400 nm) using bis-substituted guanidine analogs .
  • Electron Spin Resonance (ESR) : Detect radical intermediates in redox-active pathways (e.g., under oxidative stress conditions) .

Q. How to assess its stability under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human serum at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Metabolite Identification : LC-QTOF-MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation products) .

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